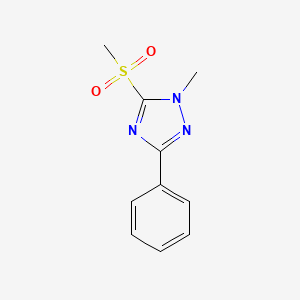

1-Methyl-5-(methylsulfonyl)-3-phenyl-1H-1,2,4-triazole

Description

1-Methyl-5-(methylsulfonyl)-3-phenyl-1H-1,2,4-triazole is a heterocyclic compound featuring a triazole core substituted with a methyl group at position 1, a phenyl group at position 3, and a methylsulfonyl group at position 5. This compound is of interest due to its structural similarity to pharmacologically active triazole derivatives, particularly in antifungal and anti-inflammatory applications .

Properties

CAS No. |

129521-39-7 |

|---|---|

Molecular Formula |

C10H11N3O2S |

Molecular Weight |

237.28 g/mol |

IUPAC Name |

1-methyl-5-methylsulfonyl-3-phenyl-1,2,4-triazole |

InChI |

InChI=1S/C10H11N3O2S/c1-13-10(16(2,14)15)11-9(12-13)8-6-4-3-5-7-8/h3-7H,1-2H3 |

InChI Key |

MGYCYMZLGNXUGK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NC(=N1)C2=CC=CC=C2)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Methylation of 1,2,4-Triazole Core

A common initial step is the methylation of 1,2,4-triazole to obtain 1-methyl-1H-1,2,4-triazole. This is typically achieved by nucleophilic substitution using chloromethane in the presence of a strong base such as potassium hydroxide in ethanol under reflux conditions. This step avoids N-methyl isomerization and excessive quaternization by controlling reaction conditions carefully.

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 1,2,4-Triazole, KOH, EtOH, chloromethane, reflux | 1-Methyl-1H-1,2,4-triazole | High | Controlled to avoid side reactions |

Selective Lithiation and Halogenation at 5-Position

The 5-position of the triazole ring is selectively lithiated using strong bases such as n-butyllithium or lithium diisopropylamide (LDA) at low temperatures (-78 °C). Subsequent reaction with electrophiles like dibromomethane or trimethylchlorosilane introduces a bromine or trimethylsilyl group at the 5-position, serving as a handle for further functionalization.

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 2a | 1-Methyl-1H-1,2,4-triazole, THF, TMEDA, n-BuLi, dibromomethane, -78 °C | 5-Bromo-1-methyl-1H-1,2,4-triazole | Moderate | Bromination at 5-position |

| 2b | 1-Methyl-1H-1,2,4-triazole, THF, LDA, trimethylchlorosilane, -78 °C | 5-Trimethylsilyl-1-methyl-1H-1,2,4-triazole | Moderate | Silylation at 5-position |

Carboxylation at 3-Position

The 3-position is functionalized by lithiation followed by carbonation with carbon dioxide to form the corresponding carboxylic acid derivative. This step is performed under inert atmosphere and low temperature to ensure regioselectivity.

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 3 | 5-Bromo/Trimethylsilyl-1-methyl-1H-1,2,4-triazole, THF, LDA, CO2, -78 °C to RT | 5-Bromo/Trimethylsilyl-1-methyl-1H-1,2,4-triazole-3-carboxylic acid | 72-76 | Carboxylation at 3-position |

Esterification to Methyl Ester

The carboxylic acid is converted to the methyl ester by reaction with methanol and thionyl chloride at mild temperatures (20-60 °C). This step facilitates further transformations and purification.

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 4 | 5-Bromo/Trimethylsilyl-1-methyl-1H-1,2,4-triazole-3-carboxylic acid, MeOH, SOCl2, 20-60 °C | 5-Bromo/Trimethylsilyl-1-methyl-1H-1,2,4-triazole-3-carboxylic acid methyl ester | 90-92 | Esterification |

Introduction of Phenyl Group and Methylsulfonyl Group

The phenyl substituent at the 3-position can be introduced via coupling reactions or by starting from phenyl-substituted precursors. The methylsulfonyl group at the 5-position is typically obtained by oxidation of a methylthio precursor using oxidizing agents such as aqueous potassium permanganate (KMnO4).

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 5a | 1-Methyl-3-(5-(methylthio)-4-phenyl-1,2,4-triazole), aq. KMnO4 | 1-Methyl-5-(methylsulfonyl)-3-phenyl-1H-1,2,4-triazole | Moderate | Oxidation of methylthio to methylsulfonyl |

Alternative Desulfonylation and Functional Group Transformations

Desulfonylation can be achieved using Raney nickel catalysis to remove sulfonyl groups when needed for derivative synthesis. This step is useful for structural modifications and was demonstrated in related triazole derivatives.

Summary Table of Preparation Steps

| Step | Reaction Type | Key Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | N-Methylation | 1,2,4-Triazole, KOH, EtOH, chloromethane, reflux | 1-Methyl-1H-1,2,4-triazole | High | Avoids N-methyl isomerization |

| 2 | Lithiation & Halogenation/Silylation | n-BuLi or LDA, dibromomethane or trimethylchlorosilane, -78 °C | 5-Bromo or 5-Trimethylsilyl-1-methyl-1H-1,2,4-triazole | Moderate | Selective 5-position functionalization |

| 3 | Carboxylation | LDA, CO2, THF, -78 °C to RT | 5-Bromo/Trimethylsilyl-1-methyl-1H-1,2,4-triazole-3-carboxylic acid | 72-76 | Introduces carboxylic acid at 3-position |

| 4 | Esterification | Methanol, SOCl2, 20-60 °C | 5-Bromo/Trimethylsilyl-1-methyl-1H-1,2,4-triazole-3-carboxylic acid methyl ester | 90-92 | Converts acid to methyl ester |

| 5 | Oxidation | KMnO4 (aq) | This compound | Moderate | Oxidizes methylthio to methylsulfonyl |

| 6 | Optional Desulfonylation | Raney Ni | Desulfonylated derivatives | Variable | For derivative synthesis |

Research Findings and Notes

- The use of strong bases like LDA and n-butyllithium at low temperatures is critical for regioselective lithiation without ring degradation.

- Protection of the 5-position with bromine or trimethylsilyl groups facilitates selective carboxylation and subsequent transformations.

- Oxidation of methylthio to methylsulfonyl groups using aqueous KMnO4 is efficient and yields high purity products.

- The phenyl group introduction is often done prior to or concurrent with methylsulfonyl group installation, depending on the synthetic route.

- Hydrogenation and desulfonylation steps allow for structural diversification of the triazole core.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-5-(methylsulfonyl)-3-phenyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the methyl or phenyl groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the triazole ring.

Scientific Research Applications

1-Methyl-5-(methylsulfonyl)-3-phenyl-1H-1,2,4-triazole has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including infections and cancer.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Methyl-5-(methylsulfonyl)-3-phenyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Triazole derivatives often exhibit varied biological and physicochemical properties depending on substituents at positions 1, 3, and 5. Below is a comparison of key structural analogs:

Physicochemical Properties

Data from synthesized analogs highlight the impact of substituents on physical properties:

Analysis :

Efficiency Comparison :

- Oxidation methods (target compound) offer high purity but require strict control of reaction conditions .

- Thermal rearrangements (3a–3d) provide moderate yields but are scalable .

Antifungal Potential:

- The methylsulfonyl group in the target compound mimics substituents in triazole antifungal intermediates (e.g., voriconazole derivatives) .

- Analogs with 4-chlorophenyl groups (e.g., 3c) show enhanced activity against Candida spp. due to increased membrane penetration .

Anti-Inflammatory and Antiradical Effects:

- Sulfonyl-linked triazoles (e.g., target compound) exhibit higher specificity in cyclooxygenase-2 (COX-2) inhibition compared to carbonyl amide-linked analogs .

- Pyrazole-triazole hybrids demonstrate moderate DPPH radical scavenging activity (IC₅₀: 50–100 μM) .

Structural-Activity Relationships (SAR):

Biological Activity

1-Methyl-5-(methylsulfonyl)-3-phenyl-1H-1,2,4-triazole (CAS Number: 129521-39-7) is a compound belonging to the triazole family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and anti-inflammatory properties, supported by various studies and case analyses.

The chemical structure of this compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁N₃O₂S |

| Molecular Weight | 237.28 g/mol |

| Density | 1.35 g/cm³ |

| Boiling Point | 450.7 °C |

| Flash Point | 226.4 °C |

| LogP | 1.966 |

Antibacterial Activity

Research indicates that triazole derivatives exhibit notable antibacterial properties. A study highlighted the effectiveness of various triazole compounds against methicillin-resistant Staphylococcus aureus (MRSA), with some derivatives showing minimum inhibitory concentration (MIC) values significantly lower than traditional antibiotics like ciprofloxacin and vancomycin .

Key Findings:

- MIC Values: Certain triazole derivatives have demonstrated MIC values as low as 0.046 µM against MRSA .

- Mechanism of Action: The antibacterial activity is often attributed to the inhibition of DNA-gyrase, a critical enzyme for bacterial DNA replication .

Antifungal Activity

Triazoles are also recognized for their antifungal properties. Compounds within this class are commonly used in clinical settings for treating fungal infections due to their ability to inhibit ergosterol synthesis in fungal cell membranes.

Case Study:

A comparative study on various triazole derivatives found that those containing the methylsulfonyl group exhibited enhanced antifungal activity against Candida species compared to their non-sulfonylated counterparts .

Anti-inflammatory Activity

Recent investigations have revealed that compounds like this compound can act as inhibitors of leukotriene biosynthesis, which plays a crucial role in inflammatory responses.

Research Insights:

- FLAP Inhibition: The compound has been identified as a potent inhibitor of the 5-lipoxygenase activating protein (FLAP), which is involved in the inflammatory pathway .

- IC50 Values: In vitro studies have shown IC50 values around 2.18 µM for certain derivatives against leukotriene production, indicating significant anti-inflammatory potential .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity Type | Effectiveness | Notable Mechanism |

|---|---|---|

| Antibacterial | Effective against MRSA | Inhibition of DNA-gyrase |

| Antifungal | Strong against Candida | Ergosterol synthesis inhibition |

| Anti-inflammatory | Inhibits leukotriene biosynthesis | FLAP inhibition |

Q & A

Q. What are the common synthetic routes for 1-Methyl-5-(methylsulfonyl)-3-phenyl-1H-1,2,4-triazole, and how are intermediates characterized?

The compound is typically synthesized via multi-step reactions involving cyclization and oxidation. A key intermediate, 1-(4-chloro-phenyl)-5-(4-methylthio-phenyl)-3-phenyl-1H-1,2,4-triazole, is first prepared by reacting methyl N-(4-methylthio-benzoyl)-benzamidate with substituted phenylhydrazine. The methylthio (-SMe) group is then oxidized to methylsulfonyl (-SO₂Me) using oxidizing agents like H₂O₂ or mCPBA in chloroform. Intermediate characterization employs IR spectroscopy (C=O and S=O stretches), NMR (aromatic protons and methyl groups), and elemental analysis. Final confirmation often requires X-ray crystallography .

Q. What crystallographic methods are used to resolve the structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of chloroform-ethanol solutions. Data collection uses a Rigaku Saturn CCD diffractometer with Mo-Kα radiation. Structure solution employs SHELXS-97 for phase determination, followed by refinement via SHELXL-96. Hydrogen atoms are placed geometrically or located via difference maps. Crystallographic software suites like WinGX or SHELXTL generate publication-ready figures and tables. Key parameters include R-factors (<0.05), bond length/angle deviations, and hydrogen-bonding networks .

Q. How is the purity of the compound validated in synthetic workflows?

Purity is assessed using HPLC (C18 columns, acetonitrile/water mobile phase) and melting point determination (capillary method). TLC monitors reaction progress (silica gel plates, UV visualization). Elemental analysis (C, H, N, S) must align with theoretical values within ±0.4%. For advanced validation, high-resolution mass spectrometry (HRMS) confirms the molecular ion peak .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the oxidation of methylthio to methylsulfonyl groups?

Yield optimization requires careful control of reaction conditions:

- Oxidizing agent : mCPBA in chloroform at 0°C→RT gives higher selectivity than H₂O₂.

- Stoichiometry : 1.2 equivalents of oxidant minimize over-oxidation.

- Workup : Quench with Na₂S₂O₃ to remove excess oxidant, followed by silica gel chromatography. Yields typically range from 75–85%. Competing side reactions (e.g., sulfoxide formation) are monitored via NMR (δ 2.8–3.1 ppm for -SO₂Me vs. δ 2.5–2.7 ppm for -SOMe) .

Q. What strategies resolve data contradictions in crystallographic refinement, such as disordered sulfonyl groups?

Disordered sulfonyl groups are modeled using:

- PART instructions in SHELXL to split occupancy between two conformers.

- DFIX restraints to maintain S–O bond lengths (1.43–1.48 Å) and O–S–O angles (105–110°).

- TWIN/BASF commands for twinned crystals. Validation tools like PLATON check for missed symmetry or solvent-accessible voids. Advanced refinement may require invariom databases for charge-density analysis .

Q. How can computational methods predict the biological activity of this compound?

Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., COX-2, PDB: 1CX2) identifies binding modes. Ligand preparation involves protonation states at physiological pH (MarvinSketch) and energy minimization (AMBER force fields). Pharmacophore modeling (Phase, Schrödinger) highlights critical interactions (e.g., hydrogen bonds with Gln192, hydrophobic contacts with Phe518). MD simulations (NAMD, 100 ns) assess binding stability via RMSD/RMSF plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.